Phenylarsine Oxide

説明

inhibits protein-tyrosine-phosphatase

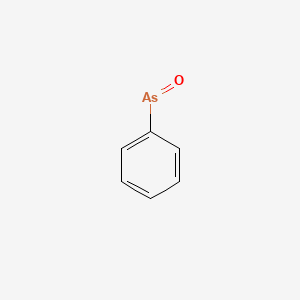

Structure

2D Structure

特性

IUPAC Name |

arsorosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5AsO/c8-7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVCCPGCDUSGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042249 | |

| Record name | Phenylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals with a melting point of 144-146 degrees C; [Merck Index] | |

| Record name | Phenyl arsine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-03-6 | |

| Record name | Phenylarsine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxophenylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylarsine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsine, oxophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylarsine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOPHENYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUR2WY345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties, Structure, and Biological Interactions of Phenylarsine Oxide

Abstract: Phenylarsine Oxide (PAO) is a versatile organoarsenic compound widely utilized by researchers and scientists. Its high affinity for vicinal thiols makes it a potent inhibitor of protein tyrosine phosphatases (PTPs), rendering it an invaluable tool for studying cellular signaling pathways. However, this reactivity also underlies its significant toxicity. This technical guide provides an in-depth overview of PAO's chemical structure, physicochemical properties, and its complex interactions with key biological pathways, including PI3K/Akt signaling and mitochondrial-mediated apoptosis. Detailed experimental protocols for its use and detection are presented, alongside necessary safety and handling information for professionals in research and drug development.

Chemical Structure and Identification

This compound (PAO), an organometallic compound, is empirically represented as C₆H₅AsO.[1] However, this simple formula belies its true structure. Due to the "double bond rule" for heavy elements like arsenic, the formation of two single bonds to oxygen is energetically more favorable than one double bond.[1] Consequently, PAO does not exist as a monomer with an As=O double bond but instead forms cyclic oligomers.[1] In its crystalline state, it exists as a tetramer, cyclo-(PhAsO)₄.[1]

Key Identifiers:

-

Common Synonyms: Phenylarsenoxide, Oxophenylarsine, PAO[2]

-

SMILES: c1ccc(cc1)[As]=O[1]

-

InChIKey: BQVCCPGCDUSGOE-UHFFFAOYSA-N[3]

Physicochemical Properties

PAO is a white to off-white crystalline solid or powder at room temperature.[4] It is stable under normal conditions but should be stored away from strong oxidizing agents.[5][7] Its solubility profile is critical for its application in both biological and analytical contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 168.03 g/mol | [8][9] |

| Melting Point | 145–148 °C | [4][5][10] |

| Boiling Point | Data not available for solid | [4] |

| Appearance | White to yellow solid powder/crystals | [4][5] |

| Water Solubility | Insoluble | [5][10] |

| Organic Solubility | Soluble in DMSO, chloroform, benzene, ether, ethanol, toluene, acetonitrile | [3][5][10] |

Biological Activity and Signaling Pathways

PAO's biological effects are primarily driven by the high affinity of its arsenic atom for the sulfur atoms in thiol groups, particularly vicinal cysteine residues found in many proteins.[1] This interaction allows it to modulate the function of key cellular enzymes.

Mechanism of Action: Protein Tyrosine Phosphatase (PTP) Inhibition

The primary mechanism of action for PAO is the inhibition of protein tyrosine phosphatases (PTPs).[2] PTPs play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues, thereby counteracting the activity of protein tyrosine kinases. By forming stable complexes with cysteine residues in the active sites of PTPs, PAO effectively inactivates these enzymes.[1][11] This leads to a hyperphosphorylated state of various protein substrates, altering downstream signaling cascades. The IC₅₀ for PTP inhibition has been reported as 18 µM.[8]

Key Signaling Pathways Modulated by PAO

PI3K/Akt Pathway Inhibition: PAO is a known inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is central to cell growth, proliferation, and glucose metabolism.[3] Specifically, PAO inhibits the activation of PI3K following insulin stimulation without affecting the upstream phosphorylation of the insulin receptor substrate-1 (IRS-1).[12] This targeted inhibition makes PAO a useful tool for dissecting the downstream events of PI3K activation, such as glucose transport.[3][12]

Induction of Apoptosis via the Mitochondrial Pathway: PAO is a potent inducer of apoptosis (programmed cell death).[2] It triggers the intrinsic, or mitochondrial, pathway of apoptosis.[13] This involves the dissipation of the mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L).[13] The release of cytochrome c from the mitochondria into the cytosol then activates caspase cascades, leading to cell death.[14] This pro-apoptotic activity makes PAO a compound of interest in cancer research, particularly in cell lines resistant to other arsenicals like arsenic trioxide (As₂O₃).[13][15]

Experimental Protocols

Preparation of 0.00564N PAO Titrant for Chlorine Analysis

This protocol is standard for the determination of residual chlorine in wastewater analysis.[9][16]

-

Dissolution: Dissolve approximately 0.8 g of this compound powder in 150 mL of 0.3N NaOH solution.

-

Settling and Decanting: Allow the solution to settle, then decant 110 mL of the supernatant into 800 mL of chlorine-free deionized water and mix thoroughly.

-

pH Adjustment: Adjust the solution to a pH between 6.0 and 7.0 using 6N HCl.

-

Final Dilution: Bring the final volume to 950 mL with chlorine-free water.

-

Standardization: The solution must be standardized against a primary standard, such as potassium bi-iodate, using an amperometric titrator to determine the precise normality.[16] This standardization should be performed upon preparation and monthly thereafter.[16]

Detection of PAO in Water via Electrochemical Sensing

This method outlines a protocol for detecting PAO in drinking water using a portable impedimetric electrochemical sensor.[17][18]

-

Stock Solution Preparation: Prepare a 20 µg/mL stock solution by dissolving 1 mg of PAO in 50 mL of deionized water (DIW).

-

Working Standards: Create working standards by diluting the stock solution to the desired concentrations (e.g., 1, 10, and 100 ng/mL) in DIW.

-

Sensor Application: Apply 0.5 mL of the PAO standard or sample solution directly onto the surface of the gelatin-mercaptoethanol based sensor.

-

Incubation: Allow the sample to incubate on the sensor surface for 40 minutes.

-

Measurement: Quantify the PAO concentration by monitoring the change in the charge-transfer resistance (ΔRct) using electrochemical impedance spectroscopy.

Applications

The unique properties of PAO lend it to several key applications:

-

Biochemical Research: As a potent PTP inhibitor, it is extensively used to study signaling pathways regulated by tyrosine phosphorylation.[11][19] Its ability to bind vicinal thiols also makes it useful for studying ligand-receptor binding and for affinity chromatography.[1]

-

Wastewater Analysis: PAO solutions serve as stable and effective titrants in iodometric methods for quantifying residual chlorine in water samples.[1][9]

-

Drug Development: Its ability to induce apoptosis in cancer cells, including those resistant to other treatments, makes it a subject of investigation as an antineoplastic agent.[2]

Safety and Handling

This compound is a highly toxic and hazardous substance that requires strict safety protocols.

-

Toxicity: It is classified as toxic if swallowed or inhaled (GHS06) and is very toxic to aquatic life with long-lasting effects (GHS09).[1][10]

-

Personal Protective Equipment (PPE): Always handle PAO in a well-ventilated area, preferably within a chemical fume hood.[20][21] Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[20][21]

-

Handling: Avoid generating dust.[20] Do not eat, drink, or smoke when handling.[10] Wash hands thoroughly after handling.[21]

-

Storage: Store in a cool, dry, well-ventilated area in a securely sealed container, away from incompatible materials like strong oxidizing agents.[7][21]

-

Disposal: Dispose of PAO and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H5AsO | CID 4778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 637-03-6 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H5AsO) [pubchemlite.lcsb.uni.lu]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Ricca Chemical - this compound [riccachemical.com]

- 10. chembk.com [chembk.com]

- 11. Tyrosine phosphorylation in T cells is regulated by phosphatase activity: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits insulin activation of phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. deq.nc.gov [deq.nc.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Detection of this compound in Drinking Water Using an Impedimetric Electrochemical Sensor with Gelatin-Based Solid Electrolyte Enriched with Mercaptoethanol: A Novel Prospective Green Biosensor Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits tyrosine phosphorylation of phospholipase C gamma 2 in human platelets and phospholipase C gamma 1 in NIH-3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. nwsci.com [nwsci.com]

Phenylarsine Oxide: An In-depth Technical Guide to its Role as an Inhibitor of Vicinal Thiol-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylarsine oxide (PAO) is a potent, membrane-permeable trivalent arsenical that serves as a valuable tool in biochemical and cellular research. Its primary mechanism of action involves the formation of stable, covalent adducts with vicinal (closely spaced) sulfhydryl groups found in the cysteine residues of various proteins. This interaction effectively crosslinks the thiol groups, leading to conformational changes that inhibit the protein's function. This technical guide provides a comprehensive overview of PAO's mechanism of action, its effects on key cellular signaling pathways, and detailed experimental protocols for its use as an inhibitor of vicinal thiol-containing proteins.

Mechanism of Action

PAO's inhibitory activity stems from its high affinity for proteins containing two cysteine residues in close proximity. The arsenic atom in PAO readily reacts with the sulfur atoms of these vicinal thiols to form a stable cyclic dithioarsinite structure. This binding is highly specific for vicinal dithiols, with significantly less reactivity towards single cysteine residues or disulfide bonds. The formation of this stable ring structure locks the protein in a specific conformation, often leading to the inhibition of its catalytic activity or its ability to interact with other molecules. The effects of PAO are often reversible by the addition of dithiol compounds, such as 2,3-dimercaptopropanol (DMP), which compete with the vicinal thiols for binding to PAO.

Impact on Cellular Signaling Pathways

PAO's ability to inhibit vicinal thiol-containing proteins has profound effects on a multitude of cellular processes and signaling pathways.

Insulin Signaling and Glucose Transport

PAO is a well-established inhibitor of the insulin signaling pathway and subsequent glucose uptake. A key target of PAO in this pathway is the protein tyrosine phosphatase (PTP) family, many of which contain critical vicinal thiol groups in their active sites. By inhibiting PTPs, PAO can lead to a complex and concentration-dependent modulation of insulin signaling.

Specifically, PAO has been shown to inhibit the insulin-stimulated glucose transporter GLUT4.[1][2] This inhibition is not due to a direct effect on the insulin receptor's tyrosine kinase activity but rather on downstream signaling events.[3] The inhibition of glucose transport by PAO has a reported Ki value of 35 µM for GLUT4.[1][2] At low concentrations (around 3 µM), PAO has been observed to stimulate glucose uptake, while higher concentrations (40 µM) are clearly inhibitory.[2][4]

dot

References

- 1. This compound causes an insulin-dependent, GLUT4-specific degradation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of PAO (this compound) on the inhibitory effect of insulin and IGF-1 on insulin release from INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual action of this compound on the glucose transport activity of GLUT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylarsine Oxide: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylarsine oxide (PAO) is a well-characterized, membrane-permeable trivalent arsenical that has been instrumental in dissecting complex signal transduction pathways. Its primary mechanism of action involves the formation of stable complexes with vicinal sulfhydryl (-SH) groups on proteins, thereby inhibiting their function.[1] This property has made PAO a valuable tool for investigating processes that are critically dependent on the redox state of cysteine residues and the activity of specific enzymes, most notably protein tyrosine phosphatases (PTPs). This in-depth technical guide provides a comprehensive overview of PAO's role in signal transduction, with a focus on its effects on key signaling pathways, quantitative data on its inhibitory activities, and detailed experimental protocols for its application in research.

Core Mechanism of Action

PAO's biological effects stem from its high affinity for closely spaced cysteine residues.[1] This interaction leads to the inhibition of a variety of proteins, with protein tyrosine phosphatases (PTPs) being a major class of targets. PTPs play a crucial role in regulating signal transduction by dephosphorylating tyrosine residues on signaling proteins. By inhibiting PTPs, PAO can lead to a hyperphosphorylated state of various signaling molecules, thereby modulating downstream cellular responses. It is important to note that PAO's effects are often concentration-dependent, with different cellular processes being affected at varying concentrations.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory and modulatory effects of this compound on various cellular processes and enzymes.

| Target/Process | Effect | Concentration/Value | Cell Type/System | Reference |

| Protein Tyrosine Phosphatases (PTPs) | Inhibition | IC50: 18 µM | General | [2][3] |

| Fluid Phase Endocytosis | Inhibition | Ki: 6 µM | 3T3-L1 adipocytes | [4] |

| Insulin-Stimulated Glucose Transport | Inhibition | Ki: 7 µM | 3T3-L1 adipocytes | [4] |

| Insulin-Stimulated Glucose Transport | Inhibition (to 150% of control) | Not specified | Rat soleus muscles | [5] |

| Glucose Uptake (GLUT1) | Stimulation | Peak at 3 µM | L929 fibroblast cells | [6] |

| Glucose Uptake (GLUT1) | Inhibition | 40 µM | L929 fibroblast cells | [6] |

| 2-deoxy-D-glucose uptake | Stimulation (4 to 8-fold) | 0.5-3 µM | Isolated rat heart muscle cells | [7] |

| EGF Receptor Internalization (low EGF) | Inhibition (to 4% of control) | Not specified | Perfused rat liver | [8] |

| EGF Receptor Internalization (high EGF) | Inhibition (to 40% of control) | Not specified | Perfused rat liver | [8] |

| Asialofetuin Internalization | Blockade | 10 µM | Isolated rat hepatocytes | [9] |

| Phospholipase Cγ1 and Cγ2 Tyrosine Phosphorylation | Inhibition | 1 µM | NIH-3T3 fibroblasts and human platelets | [10] |

| Insulin-stimulated Protein Phosphatase 1 (PP-1) activation | Abolished | 5 µM | Adipocytes | [11] |

| [3H]acetylaminothis compound inhibition of insulin-stimulated 2-deoxy[1-14C]glucose transport | Inhibition | Ki: 21 µM | 3T3-L1 adipocytes | [12] |

Key Signaling Pathways Modulated by this compound

PAO has been shown to impact a multitude of signaling pathways, primarily through its inhibition of PTPs and its interference with receptor trafficking.

Insulin Signaling and Glucose Transport

PAO has a complex, dose-dependent effect on the insulin signaling pathway and glucose uptake.

-

Inhibition of Insulin-Stimulated Glucose Transport: At micromolar concentrations, PAO is a well-established inhibitor of insulin-stimulated glucose transport in insulin-responsive tissues like adipocytes and skeletal muscle.[5][13] This inhibition is thought to occur at a post-receptor level, as PAO does not typically affect insulin binding to its receptor.[5][14] Evidence suggests that PAO may directly interact with the GLUT4 glucose transporter, which contains vicinal sulfhydryl groups.[14] Furthermore, PAO has been shown to inhibit the activation of phosphatidylinositol 3'-kinase (PI3K), a critical downstream effector in the insulin signaling cascade.[15]

-

Stimulation of Glucose Transport: Paradoxically, at lower concentrations (e.g., 3 µM), PAO can stimulate glucose uptake, particularly in cells expressing the GLUT1 transporter.[6] This suggests that PAO can interact with multiple proteins that regulate glucose transporter activity.[6]

Receptor-Mediated Endocytosis

PAO is a potent inhibitor of receptor-mediated endocytosis for a variety of receptors, including the epidermal growth factor (EGF) receptor.[8] This inhibition is thought to be due to PAO's interaction with sulfhydryl groups on proteins essential for the endocytic machinery. The inhibition of endocytosis can have profound effects on signal transduction by prolonging the presence of activated receptors on the cell surface, potentially leading to altered downstream signaling.

Apoptosis

PAO has been shown to induce apoptosis in various cell types, including acute promyelocytic leukemia cells.[16] The mechanism of PAO-induced apoptosis appears to involve the activation of the mitochondrial pathway, characterized by a reduction in the mitochondrial transmembrane potential and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on signal transduction.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the effect of PAO on the phosphorylation state of specific signaling proteins.

Materials:

-

Cell culture reagents

-

This compound (PAO) stock solution (in DMSO or ethanol)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of PAO for the desired time. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Milk is not recommended for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Glucose Uptake Assay (using 3-O-Methylglucose)

This protocol measures the rate of glucose transport into cells using a non-metabolizable glucose analog.

Materials:

-

Cell culture reagents

-

This compound (PAO) stock solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

3-O-[³H]methylglucose (radiolabeled)

-

Unlabeled 3-O-methylglucose

-

Cytochalasin B

-

Scintillation counter and vials

Procedure:

-

Cell Preparation: Plate cells in multi-well plates and differentiate them if necessary (e.g., 3T3-L1 adipocytes).

-

Pre-incubation: Wash cells with KRH buffer and pre-incubate with or without PAO at the desired concentrations for the specified time.

-

Transport Initiation: Initiate glucose uptake by adding KRH buffer containing 3-O-[³H]methylglucose and unlabeled 3-O-methylglucose. To determine non-specific uptake, include a set of wells with cytochalasin B, a potent inhibitor of glucose transport.

-

Transport Termination: After a short incubation period (e.g., 5-10 minutes), terminate the transport by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from the total uptake to determine the specific glucose uptake. Normalize the data to the protein concentration of each well.

Receptor-Mediated Endocytosis Assay (using Fluorescently Labeled Ligand)

This protocol visualizes and quantifies the internalization of a specific receptor using a fluorescently labeled ligand.

Materials:

-

Cell culture reagents

-

This compound (PAO) stock solution

-

Fluorescently labeled ligand (e.g., EGF-Alexa Fluor 488)

-

Live-cell imaging medium

-

Confocal microscope or high-content imaging system

-

Image analysis software

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or plates suitable for microscopy.

-

PAO Treatment: Pre-incubate the cells with PAO or vehicle control in live-cell imaging medium for the desired time.

-

Ligand Binding: Add the fluorescently labeled ligand to the cells and incubate on ice for a period to allow binding to the cell surface receptors without internalization.

-

Internalization: Wash away the unbound ligand with cold medium and then transfer the cells to a 37°C incubator to initiate endocytosis.

-

Imaging: Acquire images of the cells at different time points using a confocal microscope. Capture both the cell surface and intracellular fluorescence.

-

Image Analysis: Quantify the amount of internalized ligand by measuring the intracellular fluorescence intensity using image analysis software. Compare the internalization in PAO-treated cells to the control cells.

Apoptosis Assay (using Mitochondrial Membrane Potential Dye)

This protocol assesses PAO-induced apoptosis by measuring changes in the mitochondrial membrane potential.

Materials:

-

Cell culture reagents

-

This compound (PAO) stock solution

-

Mitochondrial membrane potential dye (e.g., JC-1 or DiIC1(5))

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Treatment: Treat cells in suspension or adherent cells (which are then trypsinized) with PAO at various concentrations and for different durations.

-

Dye Staining: Resuspend the cells in a buffer containing the mitochondrial membrane potential dye according to the manufacturer's instructions. Incubate at 37°C.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For JC-1, healthy cells with high mitochondrial membrane potential will show red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (monomers). For DiIC1(5), a decrease in fluorescence intensity indicates depolarization.[17]

-

Data Analysis: Quantify the percentage of cells with depolarized mitochondria in the PAO-treated samples compared to the untreated controls.

Conclusion

This compound remains a powerful and versatile tool for probing the intricate world of signal transduction. Its ability to target vicinal sulfhydryl groups provides a unique mechanism for inhibiting specific enzymatic activities and cellular processes. While its broad reactivity necessitates careful interpretation of experimental results, the wealth of data gathered using PAO has significantly advanced our understanding of insulin signaling, receptor trafficking, apoptosis, and other fundamental cellular pathways. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of PAO in research and drug development, enabling further discoveries in the complex and dynamic field of cellular signaling.

References

- 1. Analysis of EGF Receptor Endocytosis Using Fluorogen Activating Protein Tagged Receptor [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound A membrane-permeable protein tyrosine phosphatase inhibitor (IC50 = 18 µM). | 637-03-6 [sigmaaldrich.cn]

- 4. Effect of this compound on fluid phase endocytosis: further evidence for activation of the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits insulin-dependent glucose transport activity in rat soleus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound and hydrogen peroxide stimulate glucose transport via different pathways in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Existence of two pathways for the endocytosis of epidermal growth factor by rat liver: this compound-sensitive and -insensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibition of endocytosis: effects on asialofetuin internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits tyrosine phosphorylation of phospholipase C gamma 2 in human platelets and phospholipase C gamma 1 in NIH-3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits insulin-stimulated protein phosphatase 1 activity and GLUT-4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake and binding of radiolabelled this compound in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The action of this compound on the stereospecific uptake of D-glucose in basal and insulin-stimulated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and the mechanism of insulin-stimulated sugar transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits insulin activation of phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Physicochemical properties of Phenylarsine Oxide for experimental design.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental considerations for Phenylarsine Oxide (PAO). The information herein is intended to support the design of robust and reproducible experiments in cellular and biochemical research.

Physicochemical Properties of this compound

This compound (PAO) is an organoarsenic compound widely utilized in biomedical research. A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅AsO | [1] |

| Molecular Weight | 168.02 g/mol | [1] |

| CAS Number | 637-03-6 | [2] |

| Appearance | White to off-white crystalline powder or crystals | [3] |

| Melting Point | 145-148 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water. Soluble in DMSO (50 mg/mL), chloroform, benzene, ether, ethanol, and acetonitrile. | [3] |

| pKa | Data not readily available in the literature. | |

| Stability and Storage | Stable under normal conditions. Store at -20°C for long-term use.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [2] |

Biological Activity and Mechanism of Action

This compound is a potent, membrane-permeable inhibitor of protein-tyrosine-phosphatases (PTPs), with a reported IC50 of 18 µM.[2] PTPs are a crucial family of enzymes that, in concert with protein-tyrosine-kinases, regulate a vast array of cellular processes. By inhibiting PTPs, PAO effectively increases the level of tyrosine phosphorylation on substrate proteins, thereby modulating their activity and downstream signaling.

One of the most well-characterized signaling pathways affected by PAO is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is central to cell growth, proliferation, survival, and metabolism. PTPs, such as PTEN (Phosphatase and tensin homolog), act as negative regulators of this pathway. By inhibiting these phosphatases, PAO can lead to the hyperactivation of the PI3K/Akt signaling cascade.

The arsenic atom in PAO has a high affinity for the sulfhydryl groups of vicinal cysteine residues within the active sites of PTPs, forming a stable complex that inhibits their enzymatic activity.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, conical microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Under a chemical fume hood, carefully weigh the desired amount of PAO powder.

-

Dissolve the PAO powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light. When needed, thaw an aliquot and dilute it to the desired final concentration in the appropriate experimental buffer or cell culture medium immediately before use.

In Vitro Protein-Tyrosine-Phosphatase (PTP) Inhibition Assay

This protocol is a general guideline and should be optimized for the specific PTP and substrate being investigated.

Materials:

-

Purified recombinant PTP enzyme

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (PAO) stock solution

-

96-well or 384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of PAO in the Assay Buffer at 2x the final desired concentrations.

-

In the wells of the assay plate, add the diluted PAO solutions. Include wells with Assay Buffer only as a no-inhibitor control.

-

Add the purified PTP enzyme (diluted in Assay Buffer to a 2x final concentration) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate (diluted in Assay Buffer to a 2x final concentration) to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 358/450 nm for DiFMUP).

-

Calculate the reaction rates (slopes of the linear portion of the kinetic curves).

-

Determine the percent inhibition for each PAO concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the PAO concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for PI3K/Akt Pathway Modulation

This protocol describes how to assess the effect of PAO on the phosphorylation status of Akt, a key downstream effector of the PI3K pathway, using Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (PAO) stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in multi-well plates and grow them to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if investigating growth factor-stimulated pathways.

-

Treat the cells with various concentrations of PAO (e.g., 1-50 µM) for a predetermined time (e.g., 30-60 minutes). Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting experiments with this compound.

Safety Considerations

This compound is highly toxic if swallowed or inhaled and is very toxic to aquatic life.[4] It should be handled with extreme care in a chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

This guide provides a foundational understanding of this compound for its application in research. As with any experimental reagent, careful optimization and appropriate controls are essential for obtaining reliable and meaningful results.

References

Phenylarsine Oxide's Interaction with Cysteine Residues in Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylarsine oxide (PAO) is a membrane-permeable organoarsenic compound that serves as a potent tool in biochemical and cellular research.[1] With the chemical formula C₆H₅AsO, this trivalent arsenical exhibits a high affinity for sulfhydryl groups, particularly vicinal thiols present in the cysteine residues of proteins.[2][3] This interaction leads to the formation of stable, cyclic dithioarsinite complexes, effectively crosslinking the cysteine residues and inducing significant conformational changes that can modulate protein function.[2] Its ability to readily enter cells and interact with intracellular proteins makes it a valuable inhibitor for studying various cellular processes.[1]

This technical guide provides an in-depth exploration of the interaction between this compound and protein cysteine residues, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Quantitative Data on PAO-Protein Interactions

The following table summarizes the available quantitative data on the interaction of this compound with specific protein targets. This data is crucial for designing experiments and understanding the potency of PAO as an inhibitor.

| Target Protein/Process | Parameter | Value | Reference |

| Protein Tyrosine Phosphatases (PTPs) | IC₅₀ | 18 µM | [4] |

| Hedgehog Precursor Protein | Apparent Kᵢ | ~4 x 10⁻⁷ M | [5] |

| Hedgehog Precursor Protein | kᵢₙₐ꜀ₜ/Kₔ | ~10² M⁻¹s⁻¹ | [5] |

Core Mechanism of Interaction

This compound's primary mechanism of action involves its reaction with proximal cysteine thiol groups within a protein. The arsenic atom in PAO has a strong affinity for sulfur, leading to the formation of a stable five-membered ring structure with two adjacent cysteine residues. This dithioarsinite ring formation effectively locks the local protein conformation, which can have profound effects on its activity and interactions with other molecules.

Impact on Protein Structure and Function

The covalent modification of cysteine residues by PAO can lead to a variety of functional consequences for the target protein:

-

Enzyme Inhibition: PAO is widely recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs).[4] By targeting cysteine residues within the active site, PAO can block the catalytic activity of these enzymes. It has also been shown to inhibit other enzymes such as NADPH oxidase, caspases, and nitric oxide synthase.[6]

-

Alteration of Protein Conformation and Solubility: The formation of the dithioarsinite complex can induce significant conformational changes in proteins. For instance, PAO has been observed to alter the solubility of the promyelocytic leukemia (PML) protein, which is relevant in the context of arsenic-based cancer therapies.[7][8]

-

Modulation of Protein-Protein Interactions: By altering the conformation of a protein, PAO can either promote or inhibit its interaction with other proteins, thereby affecting downstream signaling events.

Signaling Pathways Modulated by this compound

PAO's interaction with cysteine-containing proteins allows it to modulate a wide array of cellular signaling pathways. Its effects are often pleiotropic, impacting multiple interconnected pathways simultaneously.

Oxidative Stress and Unfolded Protein Response

PAO exposure has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS).[1][2] This can trigger the unfolded protein response (UPR) and activate stress-related signaling cascades.

Apoptosis Signaling

PAO is a known inducer of apoptosis in various cell types.[1][9] This pro-apoptotic effect is mediated through the activation of both mitochondrial and endoplasmic reticulum (ER) stress-dependent signaling pathways.[1] Key events include the modulation of Bcl-2 family proteins and the activation of caspases.[9]

Experimental Protocols

PAO-Affinity Chromatography for a Vicinal Thiol-Containing Proteins

This method is used to enrich and identify proteins containing vicinal cysteine residues that are targets of PAO.[10]

Materials:

-

PAO-agarose resin

-

Cell or tissue lysate

-

Lysis buffer (e.g., Tris-HCl, NaCl, EDTA, protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer with a reducing agent like DTT or β-mercaptoethanol)

Procedure:

-

Lysate Preparation: Prepare a cell or tissue lysate under non-reducing conditions to preserve the native thiol state of the proteins.

-

Incubation with PAO-resin: Incubate the lysate with the PAO-agarose resin to allow the binding of vicinal thiol-containing proteins.

-

Washing: Wash the resin extensively with the wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by adding an elution buffer containing a high concentration of a reducing agent, which will disrupt the arsenic-thiol bond.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For protein identification, mass spectrometry can be employed.

In Vitro Enzyme Inhibition Assay

This protocol is designed to quantify the inhibitory effect of PAO on a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Enzyme substrate

-

PAO stock solution (in a suitable solvent like DMSO)

-

Assay buffer

-

Detection reagent (depending on the assay, e.g., colorimetric, fluorometric)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer.

-

PAO Dilution: Prepare a series of dilutions of PAO in the assay buffer.

-

Pre-incubation: Pre-incubate the enzyme with the different concentrations of PAO for a defined period to allow for the interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the reaction product at specific time points using a microplate reader.

-

Data Analysis: Plot the enzyme activity as a function of the PAO concentration to determine the IC₅₀ value.

Conclusion

This compound is a powerful research tool for investigating the role of cysteine residues in protein function and cellular signaling. Its ability to specifically target and form stable complexes with vicinal thiols allows for the targeted inhibition of enzymes and the modulation of a variety of cellular processes. A thorough understanding of its mechanism of action and the careful application of relevant experimental protocols are essential for leveraging the full potential of PAO in research and drug development. The quantitative data and methodologies presented in this guide provide a solid foundation for scientists working in these fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound Induced Corneal Injury Involves Oxidative Stress Mediated Unfolded Protein Response and Ferroptotic Cell Death: Amelioration by NAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Active Site Targeting of Hedgehog Precursor Protein with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits nitric oxide synthase in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Can Induce the Arsenite-Resistance Mutant PML Protein Solubility Changes [mdpi.com]

- 8. This compound Can Induce the Arsenite-Resistance Mutant PML Protein Solubility Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Binding Reveals Redox-Active and Potential Regulatory Vicinal Thiols on the Catalytic Subunit of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

Phenylarsine Oxide: A Technical Guide to its Discovery and Original Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylarsine Oxide (PAO), an organoarsenic compound with the chemical formula C₆H₅AsO, has played a significant, albeit evolving, role in scientific research.[1] Initially explored within the broader historical context of organoarsenical chemistry, its unique reactivity with sulfhydryl groups has made it a valuable tool in various fields, from environmental analysis to cellular biology. This technical guide provides an in-depth exploration of the discovery of PAO and its original applications, offering detailed experimental protocols and quantitative data for the modern researcher.

Discovery and Synthesis

While the precise moment of this compound's first synthesis is not prominently documented in readily available historical records, its intellectual lineage can be traced to the intensive investigations into organoarsenic compounds in the late 19th and early 20th centuries. The synthesis of related compounds, such as phenylarsonic acid, was a critical precursor. A key method for the preparation of phenylarsenoxides was detailed in a 1941 paper by G. O. Doak, H. G. Steinman, and Harry Eagle in the Journal of the American Chemical Society.

Original Synthesis Protocol

The following protocol is based on the methods for the preparation of phenylarsenoxides described in the early 20th-century literature. This synthesis involves the reduction of phenylarsonic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Phenylarsonic acid

-

Sulfur dioxide (gas)

-

Hydrochloric acid (concentrated)

-

Potassium iodide (or other iodide salt as a catalyst)

-

Sodium hydroxide solution

-

Distilled water

-

Ice bath

-

Reaction flask with gas inlet and outlet

-

Buchner funnel and filter paper

-

-

Procedure:

-

A suspension of phenylarsonic acid in concentrated hydrochloric acid is prepared in a reaction flask. A small amount of potassium iodide is added as a catalyst.

-

The flask is cooled in an ice bath.

-

Sulfur dioxide gas is bubbled through the suspension with constant stirring. The reaction is monitored for the dissolution of the solid phenylarsonic acid, indicating its reduction.

-

Once the reaction is complete, the solution is diluted with cold water to precipitate the crude phenyl dichloroarsine.

-

The crude product is collected by filtration and washed with cold water.

-

The phenyl dichloroarsine is then hydrolyzed to this compound by dissolving it in a sodium hydroxide solution, followed by careful neutralization with acid to precipitate the final product.

-

The this compound is collected by filtration, washed with water, and dried.

-

-

Logical Workflow for PAO Synthesis:

Caption: Synthesis of this compound from Phenylarsonic Acid.

Original Applications

This compound found its initial utility in two primary domains: analytical chemistry, specifically for the determination of residual chlorine in water, and in biochemical research as a potent inhibitor of certain enzymes.

Analytical Chemistry: Determination of Residual Chlorine

PAO became a valuable reagent in water quality analysis due to its stable and stoichiometric reaction with chlorine. The amperometric titration method using PAO was adopted as a standard procedure for measuring residual chlorine in water and wastewater.

Experimental Protocol: Amperometric Titration of Residual Chlorine with PAO (Based on early "Standard Methods for the Examination of Water and Wastewater")

-

Principle: Free chlorine oxidizes iodide to iodine, which is then titrated with a standard solution of this compound. The endpoint of the titration is detected by a sudden change in the current generated between two electrodes immersed in the solution.[2][3][4][5][6]

-

Apparatus:

-

Amperometric titrator with a platinum electrode assembly.

-

Buret, 10 mL or 25 mL.

-

-

Reagents:

-

This compound (PAO) solution (0.00564 N): Dissolve approximately 0.8 g of this compound in 150 mL of 0.3 N NaOH. After settling, decant 110 mL into 800 mL of chlorine-free water. Adjust pH to 6-7 with 6N HCl and dilute to 1 L.[4]

-

Acetate buffer solution (pH 4.0): Dissolve 146 g of anhydrous sodium acetate or 243 g of sodium acetate trihydrate in 400 mL of distilled water, add 480 g of concentrated acetic acid, and dilute to 1 L.[4]

-

Potassium iodide (KI) solution: Dissolve 50 g of KI in 1 L of freshly boiled and cooled distilled water.

-

Starch indicator (for visual endpoint confirmation): Prepare a paste of 5 g of soluble starch in a small amount of distilled water. Pour into 1 L of boiling distilled water, stir, and let cool before use.

-

-

Procedure:

-

Sample Preparation: Take a 200 mL sample of the water to be tested.

-

Reagent Addition: Add 1 mL of KI solution and 1 mL of acetate buffer solution.

-

Titration: Place the sample in the amperometric titrator. Titrate with the standard PAO solution. The endpoint is reached when the current reading ceases to decrease with the addition of more titrant.

-

Calculation: The concentration of residual chlorine is calculated based on the volume of PAO titrant used.

-

Quantitative Data: Amperometric Titration

| Parameter | Value | Reference |

| PAO Titrant Normality | 0.00564 N | Standard Methods for Water and Wastewater |

| Sample Volume | 200 mL | Standard Methods for Water and Wastewater |

| pH for Titration | 4.0 | Standard Methods for Water and Wastewater |

| Detection Limit | Low ppm levels | [1] |

Biochemical Research: Enzyme Inhibition

In the latter half of the 20th century, PAO emerged as a powerful tool in biochemistry, primarily due to its ability to inhibit protein tyrosine phosphatases (PTPs) by reacting with vicinal sulfhydryl groups in the enzyme's active site.

Experimental Protocol: Inhibition of Protein Tyrosine Phosphatase Activity (General protocol based on early studies)

-

Principle: PAO's trivalent arsenic atom has a high affinity for closely spaced thiol groups (vicinal dithiols) on proteins. This interaction forms a stable cyclic dithioarsinite adduct, leading to the inhibition of enzyme activity.

-

Materials:

-

Purified protein tyrosine phosphatase or cell lysate containing PTP activity.

-

This compound (PAO) stock solution (e.g., in DMSO or ethanol).

-

Phosphatase assay buffer (e.g., Tris-HCl, HEPES) with appropriate pH.

-

Substrate for the phosphatase (e.g., p-nitrophenyl phosphate or a phosphotyrosine-containing peptide).

-

Dithiothreitol (DTT) or 2,3-dimercaptopropanol (BAL) as reversing agents.

-

-

Procedure:

-

Pre-incubation: Incubate the enzyme preparation with varying concentrations of PAO (e.g., 1-100 µM) in the assay buffer for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

Initiation of Reaction: Add the substrate to start the phosphatase reaction.

-

Measurement of Activity: Measure the rate of product formation over time using a suitable method (e.g., spectrophotometry for p-nitrophenol production).

-

Reversibility Check: In a parallel experiment, add a dithiol compound like DTT or BAL after PAO incubation to see if the enzyme activity can be restored.

-

Quantitative Data: PTP Inhibition by PAO

| Parameter | Value | Reference |

| IC₅₀ | 18 µM | Selleck Chemicals[6] |

Signaling Pathway: PAO Inhibition of Tyrosine Phosphatase

Caption: PAO inhibits PTPs by forming a stable adduct with vicinal thiols.

Experimental Protocol: Inhibition of Endocytosis (Based on Frost et al., 1989)

-

Principle: PAO was observed to inhibit receptor-mediated endocytosis, providing a tool to study the mechanisms of internalization of molecules into cells. The exact mechanism was thought to involve the cross-linking of sulfhydryl groups on proteins essential for the endocytic process.

-

Cell Culture and Treatment:

-

Hepatocytes were isolated and cultured.

-

Cells were pre-incubated with PAO at concentrations ranging from 1 to 100 µM for up to 20 minutes.

-

The internalization of a labeled ligand (e.g., ¹²⁵I-asialofetuin) was then measured.

-

-

Key Findings:

Conclusion

This compound, a compound rooted in the rich history of organoarsenic chemistry, has proven to be a versatile tool for scientific inquiry. Its original applications in the precise quantification of residual chlorine in water and as a specific inhibitor of protein tyrosine phosphatases have paved the way for a deeper understanding of environmental chemistry and cellular signaling. While newer, less toxic reagents and more advanced techniques are now available, the foundational knowledge gained from the use of PAO remains integral to these fields. This guide serves as a resource for researchers to understand the historical context and the fundamental experimental methodologies that established this compound as a significant compound in the scientific toolkit.

References

Methodological & Application

Application Notes and Protocols for Studying Receptor Endocytosis with Phenylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Phenylarsine Oxide (PAO) is a potent inhibitor of receptor-mediated endocytosis, making it a valuable tool for studying the internalization of cell surface receptors. These application notes provide a comprehensive overview of PAO, its mechanism of action, and detailed protocols for its use in cell-based assays.

Introduction

This compound is a trivalent arsenical compound that functions as a membrane-permeable inhibitor of protein tyrosine phosphatases (PTPs).[1] Its ability to inhibit PTPs is a key aspect of its mechanism for blocking endocytosis. PAO has been widely used to investigate various cellular processes, including receptor internalization, insulin signaling, and apoptosis.[2][3][4] It is known to effectively block clathrin-mediated endocytosis, a major pathway for the internalization of many receptors.[3] However, it's crucial to note that PAO can also affect other cellular processes and may induce cytotoxicity at higher concentrations or with prolonged exposure.[5][6][7] Therefore, careful optimization of experimental conditions is essential.

Mechanism of Action

PAO's primary mechanism in inhibiting receptor endocytosis involves the inhibition of protein tyrosine phosphatases.[1] Tyrosine phosphorylation and dephosphorylation events are critical regulatory steps in the formation of clathrin-coated pits and the subsequent internalization of receptor-ligand complexes. By inhibiting PTPs, PAO disrupts this delicate balance, leading to a halt in the endocytic process. While its primary target is PTPs, PAO can also interact with vicinal sulfhydryl groups on other proteins, which may contribute to its broader cellular effects.[8][9]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory values of this compound in various experimental systems. Careful dose-response experiments are recommended for each new cell line or experimental setup.

| Parameter | Value | Cell Type/System | Notes | Reference(s) |

| IC50 for PTP inhibition | 18 µM | General | [1] | |

| Ki for endocytosis inhibition | 6 µM | 3T3-L1 adipocytes | Inhibition of basal and insulin-stimulated fluid phase endocytosis. | [2] |

| Ki for insulin-stimulated glucose transport inhibition | 7 µM | 3T3-L1 adipocytes | [2] | |

| Effective concentration for blocking 125I-asialofetuin internalization | 10 µM | Isolated rat hepatocytes | At this concentration, no effect on ATP content was observed for up to 20 minutes. | [5][6] |

| Concentration range for inhibiting phagocytosis and macropinocytosis | 1–20 μM | General | The exact mechanism remains to be fully elucidated. | [10] |

| Concentration for complete inhibition of EGF receptor-ligand internalization | Not specified, but used effectively | NIH-3T3 cells | [3] | |

| Concentrations showing dose-dependent inhibition of phosphate uptake | 10-50 µM | Human nonpigmented ciliary epithelial ocular (HNPE) cells | [8] | |

| IC50 for cell growth inhibition (2-day treatment) | 0.06 µM | NB4 (acute promyelocytic leukemia) cells | [4] | |

| IC50 for cell growth inhibition (2-day treatment) | 0.08 µM | NB4/As (As2O3-resistant) cells | [4] |

Experimental Protocols

This section provides a detailed protocol for a typical experiment to study the effect of this compound on the endocytosis of a specific receptor.

Materials

-

This compound (PAO) stock solution (e.g., 10 mM in DMSO)

-

Cell line expressing the receptor of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Ligand for the receptor of interest (e.g., fluorescently labeled or radiolabeled)

-

Phosphate-buffered saline (PBS), ice-cold

-

Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Scintillation counter or fluorescence microscope/plate reader

-

Control inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis)

Protocol

-

Cell Culture and Plating:

-

Culture cells in complete medium to the desired confluency (typically 70-80%) in appropriate culture vessels (e.g., 24-well plates, chamber slides).

-

One day before the experiment, switch to a serum-free medium to minimize basal receptor activation and internalization.

-

-

PAO Pre-treatment:

-

Prepare working solutions of PAO in a serum-free medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO).

-

Aspirate the medium from the cells and wash once with warm PBS.

-

Add the PAO-containing medium or control medium to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[8] The optimal pre-incubation time should be determined empirically.

-

-

Ligand Binding and Internalization:

-

To measure total ligand binding and internalization, add the labeled ligand to the cells (in the continued presence of PAO or control medium) and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

To measure only surface-bound ligand, perform the ligand binding step at 4°C for 1-2 hours to inhibit endocytosis.

-

-

Termination of Internalization and Removal of Surface-Bound Ligand:

-

To stop the internalization process, place the culture plates on ice and wash the cells three times with ice-cold PBS.

-

To remove non-internalized, surface-bound ligand, incubate the cells with an ice-cold acid wash buffer for 5-10 minutes on ice.

-

Collect the acid wash supernatant, which contains the surface-bound ligand.

-

Wash the cells again with ice-cold PBS.

-

-

Quantification of Internalized Ligand:

-

Lyse the cells with a lysis buffer.

-

Collect the cell lysate, which contains the internalized ligand.

-

Quantify the amount of labeled ligand in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).

-

-

Data Analysis:

-

Calculate the percentage of internalized ligand at each time point and for each PAO concentration.

-

Compare the internalization rates between control and PAO-treated cells.

-

Determine the IC50 of PAO for receptor endocytosis if a dose-response curve is generated.

-

Controls

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve PAO.

-

Positive Control for Endocytosis Inhibition: Use a well-characterized inhibitor of the specific endocytic pathway being studied (e.g., chlorpromazine for clathrin-mediated endocytosis).

-

Time-Zero Control: Measure ligand binding at 4°C immediately after ligand addition to determine the initial surface binding.

-

Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the concentrations of PAO used are not causing significant cell death.[5][6]

Visualizations

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits receptor endocytosis by targeting Protein Tyrosine Phosphatases.

Experimental Workflow for Studying Receptor Endocytosis with PAO

Caption: A typical experimental workflow for quantifying the effect of PAO on receptor endocytosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effect of this compound on fluid phase endocytosis: further evidence for activation of the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. This compound (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. This compound inhibition of endocytosis: effects on asialofetuin internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induced Corneal Injury Involves Oxidative Stress Mediated Unfolded Protein Response and Ferroptotic Cell Death: Amelioration by NAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits phosphate uptake in human ciliary non-pigmented epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Persistent neutrophilic inflammation is associated with delayed toxicity of this compound in lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]

Inducing Apoptosis in Cell Culture with Phenylarsine Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylarsine Oxide (PAO) is a potent, membrane-permeable inhibitor of protein tyrosine phosphatases (PTPs) that has been demonstrated to be a robust inducer of apoptosis in a variety of cancer cell lines.[1][2][3] This includes cell lines that have developed resistance to conventional chemotherapeutic agents, such as arsenic trioxide (As₂O₃).[4] The mechanism of PAO-induced apoptosis is multifaceted, primarily involving the intrinsic mitochondrial pathway, the generation of reactive oxygen species (ROS), and the induction of endoplasmic reticulum (ER) stress.[5][6][7][8] This document provides detailed protocols for the induction and quantification of apoptosis in cell culture using PAO, along with a summary of its mechanism of action and relevant signaling pathways.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, the targeted induction of apoptosis in cancer cells is a primary goal of many anti-cancer therapies.

This compound (PAO) is an organic arsenical compound that has shown significant promise as an inducer of apoptosis.[4][9] Unlike other arsenicals, PAO can trigger apoptosis even in cells lacking the pro-apoptotic proteins Bax and Bak, suggesting a unique mechanism of action that can overcome certain forms of drug resistance.[9] As a PTP inhibitor, PAO can modulate various signaling pathways by preventing the dephosphorylation of tyrosine residues on key signaling proteins.[1][8] This activity leads to a cascade of events culminating in cell death.

These application notes provide a step-by-step guide for researchers to effectively use PAO to induce apoptosis in cell culture, assess its efficacy, and understand the underlying molecular mechanisms.

Data Presentation

The following table summarizes quantitative data from studies on PAO-induced apoptosis in various cell lines. This data can serve as a starting point for designing experiments with new cell lines.

| Cell Line | Concentration Range | Incubation Time | Key Observations | Reference |

| HepG2 (Human Hepatocellular Carcinoma) | 1 - 5 µM | 24 - 72 hours | Dose- and time-dependent decrease in cell viability. Activation of caspase-3 and -9. Increased ROS production. | [5][6] |

| NB4 (Acute Promyelocytic Leukemia) | 0.06 - 0.1 µM | 48 hours (2 days) | IC50 of 0.06 µM. 0.1 µM PAO led to 50.3% hypodiploid cells. Downregulation of Bcl-2 and Bcl-xL. | [4] |

| NB4/As (As₂O₃-resistant NB4) | 0.08 µM | 48 hours (2 days) | IC50 of 0.08 µM, demonstrating efficacy in resistant cells. | [4] |

| Bax/Bak DKO MEFs | 1.5 µM | 24 hours | Significant induction of apoptosis, indicating a Bax/Bak-independent pathway. Upregulation of Bim. | [9] |

| HCT116 bax-/- (Colon Carcinoma) | 1.5 µM | 24 hours | Induction of apoptosis in Bax-deficient cancer cells. | [9] |

Experimental Protocols

General Guidelines for Handling this compound

Caution: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood. Dispose of waste according to institutional and local regulations for hazardous materials.

Stock Solution Preparation:

-

PAO is typically supplied as a powder. Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Protocol for Induction of Apoptosis with PAO

This protocol provides a general framework for treating adherent or suspension cells with PAO.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (PAO) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Suspension cells: Seed cells at a density of approximately 5 x 10⁵ cells/mL.

-

-

Cell Culture: Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.

-

PAO Treatment:

-

Prepare a series of dilutions of PAO in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest PAO concentration).

-

Remove the old medium from the cells and replace it with the PAO-containing medium or vehicle control medium.

-

-

Incubation: Incubate the cells for the desired amount of time.

-

Harvesting:

-

Adherent cells: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

-

Suspension cells: Collect the cells directly by centrifugation.

-

-

Downstream Analysis: The harvested cells are now ready for various apoptosis assays.

Protocols for Apoptosis Assays

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

-

PAO-treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Harvest and wash the cells once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

PAO-treated and control cells

-

TUNEL assay kit

-

Microscope slides or coverslips (for adherent cells)

-